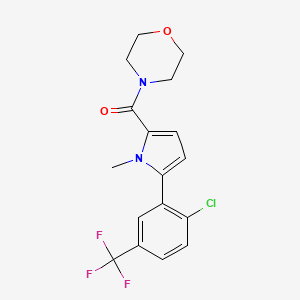
(5-(2-氯-5-(三氟甲基)苯基)-1-甲基-1H-吡咯-2-基)(吗啉代)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone is a complex organic compound that has garnered significant interest in various scientific fields. It belongs to a class of compounds known for their potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. The unique structural features of this compound, including the trifluoromethyl group and morpholino moiety, contribute to its distinct chemical properties and reactivity.
科学研究应用
Chemistry: In synthetic organic chemistry, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biomolecular targets makes it a candidate for drug development and biomedical research.
Industry: In materials science, the compound's structural attributes make it useful in the design of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in developing high-performance materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone typically involves multiple steps. The initial step often includes the formation of the pyrrole ring, followed by functional group modifications. A common synthetic route includes:
Starting with 2-chloro-5-(trifluoromethyl)aniline, which undergoes a reaction with an acyl chloride to form an amide.
The amide is then cyclized to form a substituted pyrrole ring.
Subsequent methylation of the pyrrole nitrogen creates the 1-methyl-1H-pyrrol-2-yl group.
The final step involves the coupling of the pyrrole moiety with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound might involve optimized reaction conditions to enhance yield and purity. Catalysts, temperature control, and solvent selection are crucial factors in ensuring efficient production. Continuous flow chemistry and automated synthesis platforms might also be employed to scale up production.
化学反应分析
Types of Reactions: (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to introduce hydroxyl or carbonyl groups.
Reduction: Selective reduction reactions can modify specific functional groups without altering the overall structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines).
Major Products Formed: The major products depend on the specific reactions and conditions employed. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various aryl-substituted products.
作用机制
Comparison with Other Compounds: Compared to other compounds with similar structures, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone exhibits unique properties:
Stability: The presence of the trifluoromethyl group enhances thermal and chemical stability.
Reactivity: Its morpholino moiety provides distinctive reactivity patterns compared to compounds with other substituents.
Biological Activity: The combination of chloro and trifluoromethyl groups may contribute to enhanced biological activities not observed in similar compounds without these features.
相似化合物的比较
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)(morpholino)methanone
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(piperidino)methanone
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone
This compound's multifaceted attributes make it a subject of ongoing research and application across various scientific domains. Whether it's exploring new synthetic methodologies or investigating its potential therapeutic uses, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone continues to captivate the interest of researchers worldwide.
属性
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c1-22-14(12-10-11(17(19,20)21)2-3-13(12)18)4-5-15(22)16(24)23-6-8-25-9-7-23/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNAMGZRCJYNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)N2CCOCC2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
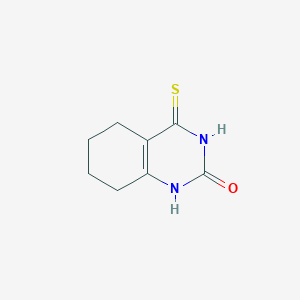

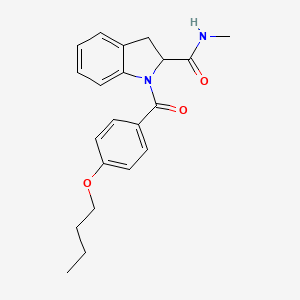
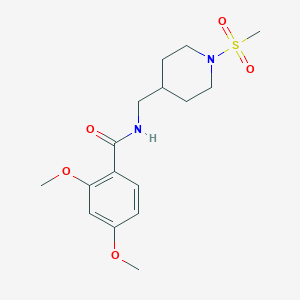
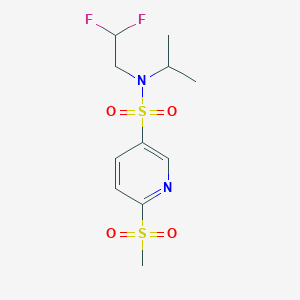

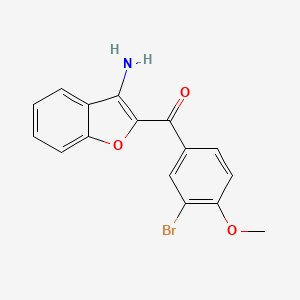
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)
![2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2484364.png)
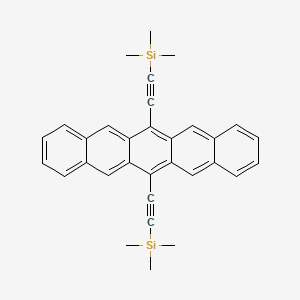
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)
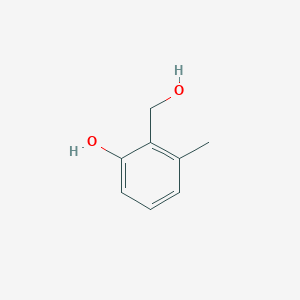
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

